
2-Fluoro-4-methoxy-3-propoxyphenylboronic acid
Übersicht
Beschreibung
“2-Fluoro-4-methoxy-3-propoxyphenylboronic acid” is a chemical compound with the CAS Number: 2096337-55-0 . It has a molecular weight of 228.03 and its IUPAC name is this compound . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14BFO4/c1-3-6-16-10-8 (15-2)5-4-7 (9 (10)12)11 (13)14/h4-5,13-14H,3,6H2,1-2H3 . The InChI key is KRNBAHMHJISGJN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 228.03 . The compound is typically stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
UV-Visible Spectral Shifts and Photoresponsive Behavior
Fluorinated phenylboronic acids have been studied for their photoresponsive behaviors and spectral shifts in the UV-visible region. These compounds, due to their unique electronic structures, exhibit significant absorption wavelength shifts and enhanced UV stability when introduced to different solvents and substituents. This property is crucial for developing materials with adjustable optical properties for applications ranging from liquid crystals to photovoltaics (Praveen & Ojha, 2012).
Fluorescent Probes for Sensing pH and Metal Cations
Related fluorophenol derivatives have been applied as fluorescent probes for detecting magnesium and zinc cations, demonstrating high sensitivity to pH changes. This application is vital for biochemical and environmental sensing, indicating the potential of fluorinated phenylboronic acids in developing sensitive and selective sensors (Tanaka et al., 2001).
Biocatalytic Synthesis Applications
The biocatalytic synthesis of fluorinated organic acids, such as 2-fluoro-3-hydroxypropionic acid, showcases the integration of fluorine into organic molecules via environmentally friendly methods. This approach opens avenues for synthesizing fluorinated derivatives of phenylboronic acids, leveraging their unique properties in pharmaceuticals and agriculture (Liu et al., 2022).
Molecular Ordering and Computational Analysis
Fluorinated liquid crystals, including those related to phenylboronic acid derivatives, have been the subject of computational analysis to understand their molecular ordering. Such studies are foundational for designing advanced materials with specific thermal and optical properties, relevant in display technology and materials science (Ojha & Pisipati, 2003).
Antifungal Activity and Tautomeric Cyclization
Research on fluorine-substituted formylphenylboronic acids reveals significant antifungal activities. This indicates the potential of fluorinated phenylboronic acids in developing new antifungal agents, highlighting the role of fluorine atoms in modulating biological activity (Borys et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-fluoro-4-methoxy-3-propoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO4/c1-3-6-16-10-8(15-2)5-4-7(9(10)12)11(13)14/h4-5,13-14H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNBAHMHJISGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OCCC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212369 | |
| Record name | Boronic acid, B-(2-fluoro-4-methoxy-3-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096337-55-0 | |
| Record name | Boronic acid, B-(2-fluoro-4-methoxy-3-propoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-fluoro-4-methoxy-3-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B3251434.png)
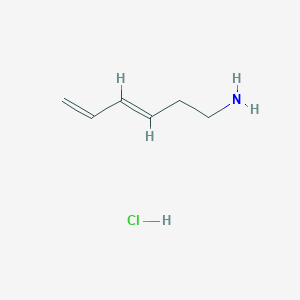
![3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3251452.png)

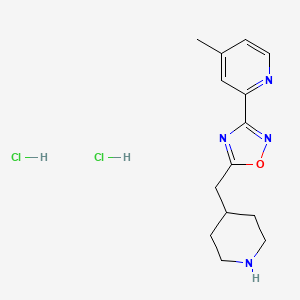
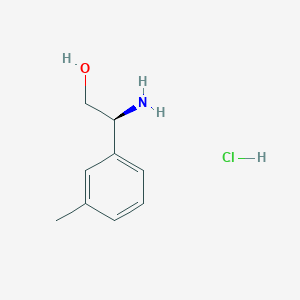



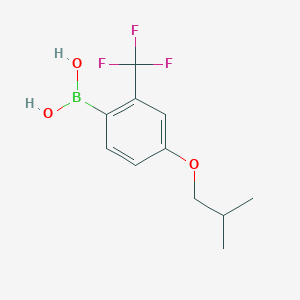
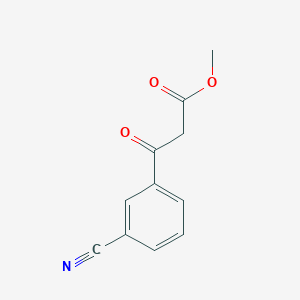

![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B3251534.png)